Bis(NHS)PEG5
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Description
Bis(NHS)PEG5, also known as Bis-N-succinimidyl-(pentaethylene glycol) ester or Bis-succinimide ester-activated PEG compound, is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Molecular Structure Analysis
The empirical formula of Bis(NHS)PEG5 is C22H32N2O13 . Its molecular weight is 532.50 .Chemical Reactions Analysis
The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG5 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Physical And Chemical Properties Analysis
Bis(NHS)PEG5 is a liquid and its solubility is in water . It has a molecular weight of 532.5 .Scientific Research Applications
Drug Delivery
Bis-PEG5-NHS ester is used in drug delivery systems. Its hydrophilic PEG spacer increases solubility in aqueous media, which is crucial for the effective delivery of drugs. It can be used to connect two amino groups or other amine-containing functional groups, enabling the crosslinking or coupling of biomolecules .
Protein Interaction Analysis
This compound is often used for low-resolution 3-D studies of protein structure and protein interaction analysis. It provides greater precision in optimization and characterization of crosslinking applications .
Biomedical Device Preparation
In the field of biomedical engineering, Bis-PEG5-NHS ester is used in the preparation of biomedical devices. It helps in the functionalization of biomaterials, which is crucial for the development of effective and safe biomedical devices .
Synthesis of PROTACs
Bis-PEG5-NHS ester is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a new class of drugs that degrade disease-causing proteins .
Synthesis of Antibody-Drug Conjugates (ADCs)
Bis-PEG5-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a new class of therapeutic agents that combine the specificity of antibodies with the potency of cytotoxic drugs, providing targeted cancer therapy .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O13/c25-17-1-2-18(26)23(17)36-21(29)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)37-24-19(27)3-4-20(24)28/h1-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYUGLBWKRXQBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG5-NHS ester | |
CAS RN |
756526-03-1 |
Source
|
Record name | Bis-succinimidyl-4,7,10,13,16-pentaoxanonadecane-1,19-dioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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